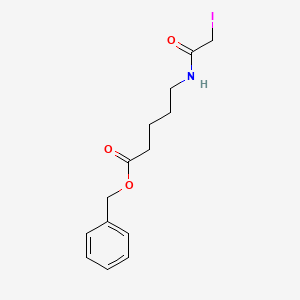
Benzyl 5-(2-iodoacetamido)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-(2-iodoacetamido)pentanoate is an organic compound with the molecular formula C14H18INO3 It contains a benzyl group, an ester linkage, and an iodoacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the ester linkage.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with thiols can yield thioether derivatives.
Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction of the ester linkage can produce the corresponding alcohol.
Hydrolysis: Hydrolysis yields 5-(2-iodoacetamido)pentanoic acid and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-(2-iodoacetamido)pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and ester linkages.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications. The iodoacetamido group can react with thiol groups in proteins, making it useful for labeling and cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Benzyl 5-(2-iodoacetamido)pentanoate involves the reactivity of the iodoacetamido group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The ester linkage allows for the controlled release of the active iodoacetamido group under specific conditions, making it useful for targeted applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 5-(2-chloroacetamido)pentanoate: Similar structure but with a chloroacetamido group instead of an iodoacetamido group.
Benzyl 5-(2-bromoacetamido)pentanoate: Contains a bromoacetamido group.
Benzyl 5-(2-fluoroacetamido)pentanoate: Contains a fluoroacetamido group.
Uniqueness
Benzyl 5-(2-iodoacetamido)pentanoate is unique due to the presence of the iodoacetamido group, which is more reactive than its chloro, bromo, and fluoro counterparts. This increased reactivity makes it particularly useful in applications requiring rapid and efficient modification of biomolecules.
Eigenschaften
CAS-Nummer |
63984-37-2 |
|---|---|
Molekularformel |
C14H18INO3 |
Molekulargewicht |
375.20 g/mol |
IUPAC-Name |
benzyl 5-[(2-iodoacetyl)amino]pentanoate |
InChI |
InChI=1S/C14H18INO3/c15-10-13(17)16-9-5-4-8-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
InChI-Schlüssel |
WLZBODOZMZNGRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



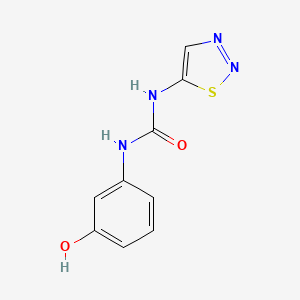



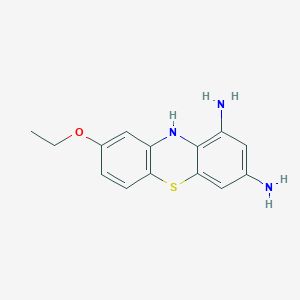
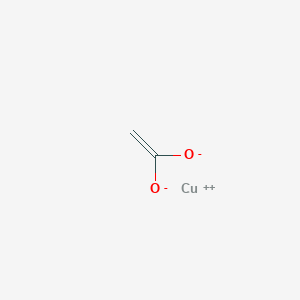

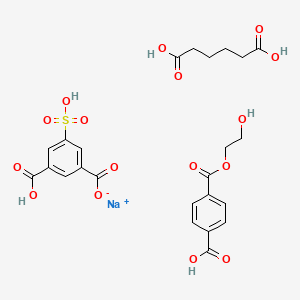
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


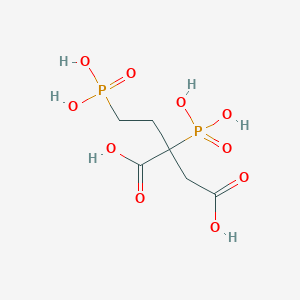
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
